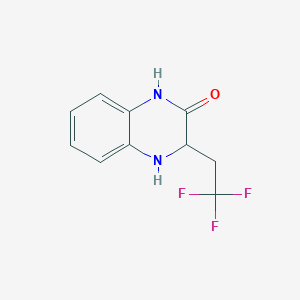

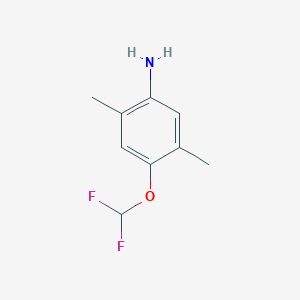

3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Overview

Description

3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one, also known as T-006, is a chemical compound that has been studied for its potential applications in scientific research. T-006 has been found to have various biochemical and physiological effects, making it a promising candidate for further study.

Scientific Research Applications

Chemical Optimization for Selective Inhibition

3-Methyl-1,2,3,4-tetrahydroisoquinolines (3-methyl-THIQs) have been explored for their potential as inhibitors of phenylethanolamine N-methyltransferase (PNMT), a target for therapeutic intervention. Research has shown the selective modulation of these compounds' inhibitory activity through beta-fluorination, demonstrating a balancing act between steric and electrostatic factors for optimal selectivity and potency. Specifically, the study found that while 3-trifluoromethyl-THIQs lost potency at PNMT, modifications to reduce the fluorination led to compounds with enhanced selectivity and maintained inhibitory potential, showcasing the nuanced application of fluoroalkyl groups in drug design (Grunewald et al., 2006).

Advancements in Synthetic Chemistry

The development of methods for synthesizing quinoxaline derivatives highlights the versatility and importance of 3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one in synthetic organic chemistry. For instance, a novel method allows for the transition-metal-free direct C-H arylation of quinoxalin-2(1H)-ones under mild conditions, expanding the toolkit for constructing quinoxaline frameworks with potential pharmacological applications (Yin & Zhang, 2017). Furthermore, research on regio- and diastereoselective reactions involving tetrahydroquinoline derivatives in the presence of trifluoromethyl groups has contributed to the synthesis of complex molecules with high purity and yield, demonstrating the compound's role in enabling precise chemical transformations (Li et al., 2010).

Chemical Reactivity and Modification

Studies on the alkylation of 3-trifluoromethyl-1,2-dihydroquinoxalin-2-one reveal insights into the ambident nucleophilic character of this compound, highlighting the influence of different alkylating agents on the chemoselectivity of reactions. Such research underscores the intricate reactivity patterns of trifluoromethylated quinoxalines, providing a foundation for designing novel compounds with tailored properties (Ivanova et al., 2018).

Applications in Material Science

The trifluoromethyl group's introduction into polymers and materials, as evidenced by the synthesis of epoxy resins containing trifluoromethyl side chains, illustrates the broader applications of 3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one derivatives. These materials exhibit remarkable properties, such as high thermal stability and hydrophobicity, pointing to the potential for creating advanced materials with specific performance characteristics (Liu et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes in the body .

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the activity of these targets .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as changes in cellular signaling, gene expression, and metabolic processes .

Pharmacokinetics

Result of Action

Based on the activities of similar compounds, it may lead to changes in cellular signaling, gene expression, and metabolic processes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one . For example, the compound’s stability may be affected by temperature and pH, while its efficacy may be influenced by the presence of other molecules that compete for the same targets .

properties

IUPAC Name |

3-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O/c11-10(12,13)5-8-9(16)15-7-4-2-1-3-6(7)14-8/h1-4,8,14H,5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWAESOVSXOSPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(C(=O)N2)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1454500.png)

![3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1454505.png)

![[3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1454511.png)

![2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde](/img/structure/B1454518.png)

![3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile](/img/structure/B1454519.png)